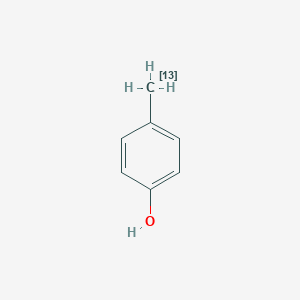

p-Cresol-(methyl-13C)

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(113C)methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583898 | |

| Record name | 4-(~13~C)Methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121474-53-1 | |

| Record name | 4-(~13~C)Methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121474-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Approaches for Investigating P Cresol Methyl 13c

Stable Isotope Tracing Methodologies Utilizing 13C-Methyl Labeling

Stable isotope tracing using compounds labeled with non-radioactive isotopes, such as Carbon-13 (13C), has become a cornerstone of metabolic research. The use of p-Cresol-(methyl-13C) allows for the precise tracking of the methyl group of p-cresol (B1678582) as it is metabolized and distributed throughout a biological system. This approach provides valuable insights into the pathways of p-cresol detoxification and its contribution to other metabolic pools.

Principles of 13C-Methyl Labeling in p-Cresol for Metabolic Flux Analysis

The fundamental principle behind using p-Cresol-(methyl-13C) as a tracer lies in the ability of analytical techniques, primarily mass spectrometry, to differentiate between the naturally occurring 12C isotope and the heavier 13C isotope. When p-Cresol-(methyl-13C) is introduced into a biological system, the 13C-labeled methyl group acts as a tag, allowing researchers to follow the transformation of p-cresol into its various downstream metabolites.

Metabolic flux analysis (MFA) with 13C-labeled substrates is a powerful technique to quantify the rates (fluxes) of metabolic pathways. nih.gov In the context of p-cresol, which is known to be metabolized in the liver and potentially by other tissues into p-cresyl sulfate (B86663) and p-cresyl glucuronide, the introduction of p-Cresol-(methyl-13C) would enable the precise measurement of the rates of these conjugation reactions. By measuring the rate of appearance of 13C-labeled p-cresyl sulfate and 13C-labeled p-cresyl glucuronide, the flux through these detoxification pathways can be quantified.

The mass shift of +1 atomic mass unit (amu) for each 13C atom incorporated allows for the clear identification of metabolites derived from the administered tracer. sigmaaldrich.com The table below illustrates the expected mass shifts for p-cresol and its major metabolites when labeled with one 13C atom on the methyl group.

| Compound Name | Unlabeled Monoisotopic Mass (Da) | 13C-Methyl Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |

| p-Cresol | 108.0575 | 109.0608 | +1.0033 |

| p-Cresyl sulfate | 188.0143 | 189.0176 | +1.0033 |

| p-Cresyl glucuronide | 284.0896 | 285.0929 | +1.0033 |

This interactive table allows for the sorting of data by clicking on the column headers.

Experimental Designs for in vivo and in vitro Tracing Studies

The design of a tracer study using p-Cresol-(methyl-13C) depends on the biological question being addressed. In vivo studies are essential for understanding the whole-body metabolism and distribution of p-cresol, while in vitro systems allow for the investigation of specific cellular or microbial processes in a controlled environment.

Continuous infusion of a stable isotope tracer is a common method to achieve isotopic steady state in the plasma and tissues of an animal model. This approach allows for the calculation of metabolic fluxes under steady-state conditions. In a hypothetical study with p-Cresol-(methyl-13C), a continuous intravenous infusion would be administered to an animal model, such as a mouse or rat. The infusion rate would be optimized to maintain a constant and measurable enrichment of the tracer in the plasma.

Blood, urine, and tissue samples would be collected at various time points during and after the infusion to measure the isotopic enrichment of p-cresol and its metabolites. This data would allow for the determination of the production rate, clearance, and tissue-specific metabolism of p-cresol.

A bolus administration involves the delivery of a single dose of the tracer. This approach is useful for studying the pharmacokinetics and initial distribution of a compound. A bolus injection of p-Cresol-(methyl-13C) could be administered intravenously or orally to investigate its absorption, distribution, metabolism, and excretion (ADME) profile.

Following administration, serial blood and urine samples would be collected over a defined period. The concentration and isotopic enrichment of p-Cresol-(methyl-13C) and its metabolites in these samples would be measured to determine key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.

In vitro systems provide a simplified and controlled environment to study specific aspects of p-cresol metabolism.

Cell Culture: Hepatocytes or other cell types known to metabolize p-cresol can be cultured and incubated with p-Cresol-(methyl-13C). This allows for the direct measurement of cellular uptake and the rate of formation of metabolites like p-cresyl sulfate and p-cresyl glucuronide, without the complexities of whole-body metabolism.

Microbiome Fermentation: Since p-cresol is a product of gut microbial metabolism, p-Cresol-(methyl-13C) can be used in in vitro fermentation systems with fecal slurries or specific bacterial cultures. This would enable researchers to investigate if gut microbes can further metabolize p-cresol and to identify the resulting metabolic products.

Sample Collection and Preparation for Isotopic Analysis

Proper sample collection and preparation are critical for accurate isotopic analysis by mass spectrometry. The specific protocol will vary depending on the biological matrix.

Blood/Plasma/Serum: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA or heparin) and centrifuged to separate plasma or allowed to clot for serum. Proteins are typically precipitated using a cold organic solvent such as acetonitrile or methanol. The supernatant containing the metabolites is then collected for analysis. researchgate.net

Urine: Urine samples can be collected and stored frozen. Depending on the analytical method, a simple dilution may be sufficient, or a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and remove interfering substances.

Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity. The frozen tissue is then homogenized in a suitable extraction solvent, often a mixture of methanol, acetonitrile, and water. The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected for analysis.

Fecal Material/Microbiome Samples: Fecal samples for microbiome studies are typically collected and stored at -80°C. For metabolite analysis, the samples are often homogenized in a buffered solution, followed by extraction with organic solvents to isolate the metabolites of interest.

For all sample types, it is common to add an internal standard, such as a deuterated version of p-cresol (e.g., p-Cresol-d7), to correct for variations in sample processing and instrument response. ox.ac.uk The extracts are then typically dried down and reconstituted in a solvent compatible with the liquid chromatography-mass spectrometry (LC-MS) system. ox.ac.uk

The following table summarizes key considerations for sample preparation for the analysis of p-Cresol-(methyl-13C) and its metabolites.

| Sample Type | Collection and Storage | Key Preparation Steps |

| Plasma/Serum | Collect in EDTA/heparin tubes, centrifuge, store at -80°C. | Protein precipitation (e.g., with cold acetonitrile), centrifugation, collection of supernatant. researchgate.net |

| Urine | Collect and freeze at -80°C. | Dilution or solid-phase extraction (SPE) for cleanup and concentration. |

| Tissues | Snap-freeze in liquid nitrogen, store at -80°C. | Homogenization in cold extraction solvent, centrifugation, collection of supernatant. |

| Fecal Samples | Collect and freeze at -80°C. | Homogenization, extraction with organic solvents, centrifugation. |

This interactive table allows for the sorting of data by clicking on the column headers.

Advanced Analytical Techniques for 13C-Labeled Metabolites

The investigation of 13C-labeled metabolites, such as p-Cresol-(methyl-13C), relies on sophisticated analytical techniques capable of differentiating and quantifying isotopic enrichment. These methods are crucial for tracing metabolic pathways and understanding the fate of specific compounds within biological systems.

Mass spectrometry (MS) is a cornerstone in the analysis of 13C-labeled compounds due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the detection and quantification of isotopically labeled molecules in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of p-cresol and its metabolites. nih.govresearchgate.netnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For low-abundance phenolic compounds like p-cresol, derivatization with agents such as dansyl chloride can significantly improve signal intensity in LC-MS/MS analysis. nih.govresearchgate.net Stable-isotope dilution (SID) LC-MS/MS, which utilizes stable isotope-labeled internal standards like p-Cresol-(methyl-13C), provides the highest possible analytical specificity for quantitative determinations. nih.gov

Recent advancements have focused on developing high-throughput and highly sensitive methods. For instance, a validated method using 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) derivatization increased sensitivity up to 40-fold compared to traditional dansyl derivatization, enabling detection down to picogram levels in various biological matrices. nih.gov LC-MS/MS is considered a gold standard for quantifying uremic toxins like p-cresol sulfate (pCS) due to its sensitivity and selectivity, allowing for detection in the nanomolar range. nih.govmdpi.com

Key Parameters in LC-MS/MS Quantification of p-Cresol:

| Parameter | Description |

|---|---|

| Sample Preparation | Often involves protein precipitation followed by derivatization to enhance ionization efficiency. Common derivatizing agents include dansyl chloride and 5-DMISC. nih.govnih.gov |

| Chromatography | Reversed-phase columns, such as C18, are typically used to separate p-cresol and its metabolites from other matrix components. nih.govmdpi.com |

| Ionization | Electrospray ionization (ESI) in negative mode is commonly employed for the analysis of p-cresol and its sulfated or glucuronidated metabolites. nih.govmdpi.com |

| Mass Analysis | Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds, including p-cresol. cdc.gov Due to the phenolic hydroxyl group, p-cresol often requires derivatization to increase its volatility and improve chromatographic peak shape. A common derivatization technique is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which allows for the successful separation of cresol isomers. wiley.com

The use of GC-MS in metabolomics, particularly for 13C-metabolic flux analysis, allows for the determination of 13C-positional labeling information in key metabolites. nih.gov This provides detailed insights into the operational pathways of primary metabolism. Sample preparation for GC-MS analysis of cresols in biological fluids typically involves hydrolysis to release conjugated forms, followed by solvent extraction and derivatization. cdc.gov

Typical GC-MS Parameters for p-Cresol Analysis:

| Parameter | Value/Description |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) wiley.com |

| Column | Agilent HP-5ms (or equivalent) wiley.com |

| Carrier Gas | Helium wiley.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV wiley.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. lcms.cz This makes it particularly suitable for the analysis of complex biological samples and for separating closely related compounds like isotopologues.

UPLC-MS/MS has been successfully applied to quantify uremic toxins, including p-cresol and its conjugates, in various biological matrices. nih.govirsst.qc.ca The enhanced separation power of UPLC is crucial for resolving isomeric compounds, such as o-cresol and p-cresol, which can be a challenge in complex samples like hydrolyzed urine. irsst.qc.ca The sensitivity of UPLC-MS/MS allows for the detection of low levels of these compounds, which is essential for both clinical diagnostics and metabolic research. irsst.qc.ca The use of stable isotope-labeled internal standards in UPLC-MS/MS assays ensures high accuracy and precision in quantification.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used to determine the 13C/12C ratio of individual compounds in a mixture with very high precision. dshs-koeln.deucalgary.ca In this method, compounds are separated by a gas chromatograph, then combusted to CO2, which is subsequently introduced into an isotope ratio mass spectrometer. ucalgary.ca

This technique is widely used to establish the provenance or history of samples and can be applied to tracer studies using 13C-labeled substrates. dshs-koeln.denih.gov For compounds that are not sufficiently volatile for GC analysis, derivatization is necessary. researchgate.net This process adds carbon atoms, and the isotopic contribution of the derivatizing agent must be accounted for through correction factors. researchgate.net GC-C-IRMS is a powerful tool for metabolic flux analysis, as it can quantify the 13C enrichment in specific metabolites, such as proteinogenic amino acids, derived from a labeled precursor. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for quantitative analysis, particularly in the context of 13C-labeling studies. Unlike mass spectrometry, NMR can determine the exact position of the 13C label within a molecule, providing detailed insights into metabolic pathways. nih.gov

13C NMR offers several advantages for metabolomics, including a large spectral dispersion and narrow singlets (with proton decoupling), which reduces spectral overlap compared to 1H NMR. acs.org This allows for easier identification of metabolites. However, the major drawback of 13C NMR is its low sensitivity due to the low natural abundance of 13C (1.1%) and its smaller gyromagnetic ratio compared to protons. acs.orghuji.ac.il The use of 13C-enriched compounds like p-Cresol-(methyl-13C) significantly enhances the signal, making detection more feasible.

Proton NMR (1H NMR) can also be used to indirectly quantify 13C enrichment. The coupling between a 13C nucleus and an adjacent proton results in satellite peaks in the 1H NMR spectrum, the intensity of which is proportional to the 13C enrichment. This approach offers higher throughput and sensitivity compared to direct 13C detection. nih.gov Various 1D and 2D NMR techniques are employed for the complete structural assignment of molecules. core.ac.uk

Predicted 13C NMR Chemical Shifts for p-Cresol:

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 151.7 |

| C2/C6 | 115.8 |

| C3/C5 | 130.6 |

| C4 (C-CH3) | 130.0 |

| C7 (-CH3) | 20.2 |

Data is predictive and may vary based on solvent and experimental conditions.

Fluorescence Spectroscopy for p-Cresol Detection in Biological Samples

Fluorescence spectroscopy is a sensitive technique for the quantification of fluorescent compounds like p-cresol in biological matrices. While direct spectroscopic data for p-Cresol-(methyl-13C) is not extensively published, the underlying principles of fluorescence are governed by the aromatic ring structure, which is identical to that of unlabeled p-cresol. The methyl-13C isotope is not expected to significantly alter the electronic transitions responsible for fluorescence. Therefore, the methods developed for unlabeled p-cresol are directly applicable for the detection of its labeled counterpart.

A common method for p-cresol detection in plasma involves acid hydrolysis to convert its conjugated metabolites, p-cresol sulfate and p-cresol glucuronide, back to free p-cresol. This is followed by protein precipitation and extraction of the analyte. The fluorescence of p-cresol is then measured at specific excitation and emission wavelengths. The intrinsic fluorescence of p-cresol allows for its detection without the need for derivatization.

Key parameters for the fluorescence detection of p-cresol are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 280 nm | researchgate.netnih.gov |

| Emission Wavelength (λem) | 310 nm | researchgate.netnih.gov |

| Quantum Yield | 0.11 | frontiersin.org |

| Stokes Shift | 0.45 eV | frontiersin.org |

Note: Data presented is for unlabeled p-cresol. The fluorescence properties of p-Cresol-(methyl-13C) are expected to be nearly identical.

Chromatographic Methods for Non-Labeled p-Cresol and Conjugates

Chromatographic techniques are fundamental for the separation and quantification of p-cresol and its metabolites from complex biological samples. These methods offer high specificity and can resolve p-cresol from its isomers and other structurally related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of p-cresol. When coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors, it provides a robust method for quantification. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation of p-cresol from its isomers, o-cresol and m-cresol, can be challenging due to their similar chemical properties. However, specialized columns and optimized mobile phases can achieve satisfactory resolution shimadzu.comchemijournal.com. For the analysis of p-Cresol-(methyl-13C), the retention time in HPLC is expected to be virtually identical to that of unlabeled p-cresol under the same chromatographic conditions. The UV/PDA detection response would also be the same, as the chromophore is unchanged.

A representative set of HPLC conditions for the analysis of cresol isomers is detailed below.

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile/water/formic acid (10:90:0.05, v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 278 nm | chemijournal.com |

| Retention Time (p-cresol) | Approximately 3.4 min | researchgate.net |

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another powerful technique for the analysis of volatile compounds like p-cresol. GC offers excellent resolution of the cresol isomers pjps.pkglsciences.com. Prior to analysis, p-cresol and its conjugates in biological samples often require extraction and sometimes derivatization to increase their volatility.

For p-Cresol-(methyl-13C), the retention time in GC would be very similar to that of unlabeled p-cresol, with only minor differences possible due to the slight mass difference. The FID response is based on the combustion of organic compounds in a hydrogen flame, and the presence of the 13C isotope would not significantly affect the signal. Therefore, established GC-FID methods for cresols are suitable for the analysis of the labeled compound.

Typical GC-FID parameters for the separation of cresol isomers are outlined in the following table.

| Parameter | Condition | Reference |

| Column | InertCap Pure-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) | glsciences.com |

| Carrier Gas | Helium | glsciences.com |

| Temperature Program | 150°C (5 min) to 250°C at 5°C/min | glsciences.com |

| Detector | Flame Ionization Detector (FID) | pjps.pk |

Bioinformatic and Computational Modeling for Metabolic Flux Analysis

The primary application of p-Cresol-(methyl-13C) is in metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a biological system creative-proteomics.comethz.chnih.gov. By introducing a 13C-labeled substrate, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.

p-Cresol is a product of gut microbial metabolism of the amino acid tyrosine nih.govbiorxiv.orgnih.gov. Specifically, certain bacteria in the colon can convert tyrosine to p-cresol nih.gov. This microbially produced p-cresol is then absorbed into the host's circulation and undergoes detoxification in the liver, primarily through sulfation and glucuronidation to form p-cresyl sulfate and p-cresyl glucuronide, respectively biorxiv.orgtandfonline.comproquest.com.

By administering p-Cresol-(methyl-13C), it is possible to trace its absorption, distribution, and metabolism within the host. This allows for the quantification of the flux through the sulfation and glucuronidation pathways. Bioinformatic tools and computational models are then used to analyze the mass isotopomer distribution in the resulting metabolites, which can be measured by mass spectrometry. This data is integrated into metabolic network models to calculate the rates of the reactions involved in p-cresol metabolism.

This approach can provide valuable insights into how factors such as diet, gut microbiome composition, and host genetics influence the metabolic handling of p-cresol. Understanding these metabolic fluxes is crucial, as elevated levels of p-cresol and its metabolites have been associated with various health disorders.

Biosynthesis and Metabolic Pathways of P Cresol and Its13c Labeled Analog

Microbial Biosynthesis of p-Cresol (B1678582)

p-Cresol, also known as 4-methylphenol, is a phenolic compound produced by the metabolic activity of the intestinal microbiota nih.gov. It is not synthesized by the host; instead, its origins are tied to the bacterial fermentation of aromatic amino acids in the colon mdpi.comfrontiersin.orgnih.govbiorxiv.org.

The ability to produce p-cresol is not widespread among gut bacteria but is a characteristic of specific anaerobic species nih.gov. Research has identified several key bacterial groups responsible for its synthesis. Members of the Clostridium genus, particularly the species Clostridioides difficile, are well-documented and significant producers of p-cresol nih.govfrontiersin.orgnih.govbiocrates.com. This production is considered a competitive advantage for C. difficile, as p-cresol has antimicrobial properties that can inhibit the growth of other gut bacteria, especially Gram-negative species nih.govfrontiersin.org.

Other important contributors include bacteria from the family Coriobacteriaceae biocrates.comoup.comnih.govoup.comresearchgate.net. Studies screening intestinal bacteria have also identified species such as Blautia hydrogenotrophica, Olsenella uli, and Romboutsia lituseburensis as potent p-cresol producers frontiersin.org. The table below summarizes key bacterial producers.

| Bacterial Genus/Family | Specific Species (if noted) | Reference |

|---|---|---|

| Clostridium / Clostridioides | Clostridioides difficile | nih.govfrontiersin.orgnih.govbiocrates.com |

| Coriobacteriaceae | Olsenella uli | frontiersin.orgbiocrates.comoup.comnih.govoup.comresearchgate.net |

| Blautia | Blautia hydrogenotrophica | frontiersin.org |

| Romboutsia | Romboutsia lituseburensis | frontiersin.org |

The final and definitive step in the microbial synthesis of p-cresol is the decarboxylation of the intermediate p-hydroxyphenylacetate (p-HPA) frontiersin.org. This reaction is catalyzed by the enzyme 4-hydroxyphenylacetate (B1229458) decarboxylase (4Hpad) wikipedia.orggenome.jp. This enzyme is a glycyl radical enzyme (GRE) that operates under anaerobic conditions nih.govd-nb.infonih.gov.

The 4-hydroxyphenylacetate decarboxylase system is typically encoded by the hpdBCA operon frontiersin.orgnih.gov. It is a complex enzyme, often composed of multiple subunits, that utilizes a glycyl/thiyl radical dyad to facilitate a Kolbe-type decarboxylation, converting p-HPA into p-cresol and carbon dioxide nih.govd-nb.info. The reaction involves the cleavage of a carbon-carbon bond, removing the carboxyl group from the acetate (B1210297) side chain of p-HPA wikipedia.orggenome.jp.

Stable isotope tracing is a powerful method for elucidating metabolic pathways researchgate.netnih.gov. The biosynthesis of p-Cresol-(methyl-13C) can be traced by using tyrosine labeled at a specific carbon position. The microbial pathway from tyrosine to p-cresol involves the conversion of tyrosine to p-hydroxyphenylacetate (p-HPA), which is then decarboxylated to p-cresol nih.gov.

The key transformation is the decarboxylation of p-HPA, where the carboxyl group of the side chain is removed as CO2 genome.jpd-nb.info. The methylene (B1212753) carbon (-CH2-) of the p-HPA side chain is retained and becomes the methyl group (-CH3) of p-cresol. Therefore, to produce p-Cresol-(methyl-13C), one must start with a precursor where the corresponding carbon atom is labeled.

The metabolic tracing would proceed as follows:

Labeled Precursor : L-Tyrosine labeled with 13C at the beta-carbon (Cβ) of its alanine (B10760859) side chain is introduced into the microbial fermentation system.

Intermediate Formation : Microbial enzymes convert the 13Cβ-labeled tyrosine into 13C-labeled p-hydroxyphenylacetate. The labeled beta-carbon of tyrosine becomes the methylene carbon of the p-HPA side chain.

Final Decarboxylation : The enzyme 4-hydroxyphenylacetate decarboxylase acts on the labeled p-HPA. It removes the unlabeled carboxyl group, and the remaining 13C-labeled methylene group is converted into the methyl group of p-cresol.

Labeled Product : The final product is p-cresol with a 13C-labeled methyl group, or p-Cresol-(methyl-13C). This demonstrates a direct flow of the carbon skeleton from the amino acid side chain to the final microbial metabolite.

Host Biotransformation and Conjugation of p-Cresol

Once produced by the gut microbiota, p-cresol is absorbed from the colon into the portal circulation nih.govbiorxiv.org. The free form of p-cresol is generally not found in significant concentrations in the systemic circulation because it undergoes extensive and rapid first-pass metabolism, primarily in the enterocytes of the colonic mucosa and the hepatocytes of the liver mdpi.comnih.govbiorxiv.org. This biotransformation involves conjugation reactions that convert p-cresol into more water-soluble metabolites, facilitating its excretion frontiersin.orghmdb.ca. The two main conjugation products are p-cresol glucuronide (pCG) and p-cresol sulfate (B86663) (pCS) frontiersin.orgnih.govhmdb.ca.

Glucuronidation is a major Phase II biotransformation pathway for p-cresol mdpi.com. This reaction involves the covalent attachment of glucuronic acid to p-cresol, forming p-cresol glucuronide (pCG) hmdb.ca. The process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) nih.govresearchgate.net.

Detailed studies using human recombinant UGTs and liver and kidney microsomes have identified the specific isoforms responsible for p-cresol glucuronidation nih.govresearchgate.net. While multiple UGTs can catalyze the reaction, UGT1A6 and UGT1A9 have been shown to have the highest catalytic activities nih.govresearchgate.net. UGT1A6 is the predominant enzyme responsible for pCG formation in the liver, with UGT1A9 playing a more significant role in the kidneys mdpi.comnih.gov. The resulting pCG is then released into the bloodstream and ultimately eliminated from the body via renal excretion hmdb.ca.

| Enzyme Isoform | Primary Location of Activity | Relative Contribution to pCG Formation | Reference |

|---|---|---|---|

| UGT1A6 | Liver, Kidney | Major contributor in the liver (approx. 78-81%) | mdpi.comnih.gov |

| UGT1A9 | Kidney, Liver | Major contributor in the kidney (approx. 35%); minor in the liver | nih.govnih.gov |

Sulfation Pathways and p-Cresol Sulfate (pCS) Formation

p-Cresol, a product of intestinal microbial metabolism of aromatic amino acids like tyrosine and phenylalanine, undergoes extensive conjugation in the host. The primary conjugation pathway for p-cresol is sulfation, leading to the formation of p-cresol sulfate (pCS). This biotransformation occurs in the gut mucosa and the liver. In humans, pCS is the main metabolite of p-cresol. Under normal physiological conditions, the majority of circulating p-cresol is in the form of pCS. The sulfation process is a phase II detoxification reaction catalyzed by aryl sulfotransferases. While sulfation is the predominant pathway, a smaller fraction of p-cresol is metabolized to p-cresyl glucuronide.

Cytochrome P450-Mediated Oxidative Metabolism (e.g., Aromatic Ring Oxidation to 4-methyl-ortho-hydroquinone)

In addition to conjugation, p-cresol can be metabolized through oxidative pathways mediated by cytochrome P450 (P450) enzymes. One such pathway involves the oxidation of the aromatic ring of p-cresol to form 4-methyl-ortho-hydroquinone. This metabolite can be further oxidized to a reactive intermediate, 4-methyl-ortho-benzoquinone. The formation of these oxidative metabolites has been demonstrated in human liver microsomes.

| Enzyme | Metabolic Product |

|---|---|

| CYP2E1 | 4-methyl-ortho-benzoquinone |

| CYP2D6 | Quinone methide |

| CYP1A2 | 4-hydroxybenzaldehyde |

Investigating the Fate of p-Cresol-(methyl-13C) in Host Conjugation Mechanisms

Stable isotope-labeled compounds, such as p-Cresol-(methyl-13C), are powerful tools for elucidating metabolic pathways and understanding the fate of xenobiotics in biological systems. The use of compounds labeled with stable isotopes like carbon-13, in conjunction with analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of a molecule and its metabolites.

In the context of p-cresol metabolism, p-Cresol-(methyl-13C) can be used to trace the conjugation pathways of p-cresol to p-cresol sulfate (pCS) and p-cresol glucuronide (pCG). By administering the 13C-labeled compound, researchers can distinguish it from endogenous p-cresol and accurately quantify the formation of its labeled metabolites. This approach enables detailed pharmacokinetic studies, providing insights into the rates of formation and elimination of pCS and pCG. Furthermore, stable isotope labeling can help to identify previously unknown metabolites and delineate the complex interplay between different metabolic pathways.

Microbial Degradation Pathways of p-Cresol

Aerobic Degradation Mechanisms

In aerobic bacteria, a common pathway for p-cresol degradation is initiated by the hydroxylation of the methyl group. This reaction is catalyzed by the enzyme p-cresol methylhydroxylase (PCMH), a flavocytochrome c. PCMH oxidizes p-cresol to p-hydroxybenzyl alcohol, utilizing an oxygen atom derived from water. The same enzyme, PCMH, can further oxidize p-hydroxybenzyl alcohol to p-hydroxybenzaldehyde. This initial oxidation sequence is a key step in the aerobic breakdown of p-cresol by various Pseudomonas species.

| Substrate | Enzyme | Product |

|---|---|---|

| p-Cresol | p-Cresol Methylhydroxylase (PCMH) | p-Hydroxybenzyl alcohol |

| p-Hydroxybenzyl alcohol | p-Cresol Methylhydroxylase (PCMH) | p-Hydroxybenzaldehyde |

An alternative aerobic degradation pathway for p-cresol involves the oxidation of the aromatic ring. In some bacteria, such as Pseudomonas putida, p-cresol can be metabolized through a pathway that involves a methyl-substituted catechol. This pathway is initiated by a monooxygenase that hydroxylates p-cresol to form 4-methylcatechol.

Following the formation of 4-methylcatechol, the aromatic ring is cleaved through a process known as meta-cleavage. This ring-fission is catalyzed by catechol oxygenases, leading to the formation of aliphatic products that can then enter central metabolic pathways. This monooxygenase-mediated oxidation and subsequent meta-cleavage represent another effective strategy for the aerobic microbial degradation of p-cresol.

Anaerobic Degradation Mechanisms

Under anoxic conditions, bacteria have evolved distinct pathways to degrade p-cresol, both of which typically converge on the central intermediate benzoyl-CoA. researchgate.netoup.com

The strictly anaerobic, sulfate-reducing bacterium Desulfobacterium cetonicum degrades p-cresol by activating the methyl group through the addition of fumarate (B1241708). asm.orgnih.gov This initial reaction, catalyzed by p-hydroxybenzylsuccinate synthase, forms 4-hydroxybenzylsuccinate. researchgate.netasm.org This mechanism is analogous to the anaerobic degradation of toluene (B28343) and m-cresol. asm.orguni-konstanz.de

During the growth of D. cetonicum on p-cresol, 4-hydroxybenzylsuccinate accumulates in the medium. asm.orgnih.gov In vitro assays using cell extracts have confirmed the formation of 4-hydroxybenzylsuccinate from p-cresol and fumarate at a rate of 0.57 nmol min⁻¹ (mg of protein)⁻¹. asm.orgnih.gov This activity is specific to cells grown on p-cresol. asm.org The 4-hydroxybenzylsuccinate is then further metabolized, likely via a series of β-oxidation-like reactions, to form p-hydroxybenzoyl-CoA. asm.orgnih.gov Finally, the p-hydroxybenzoyl-CoA is reductively dehydroxylated to yield benzoyl-CoA. nih.gov This bacterium shows no evidence of degrading p-cresol via the methyl group oxidation pathway commonly seen in aerobic and denitrifying bacteria. nih.gov

Table 2: Fumarate Addition Pathway in Desulfobacterium cetonicum

| Step | Reactant(s) | Enzyme (Proposed) | Product(s) |

| 1 | p-Cresol, Fumarate | p-Hydroxybenzylsuccinate synthase researchgate.net | 4-Hydroxybenzylsuccinate asm.orgnih.gov |

| 2 | 4-Hydroxybenzylsuccinate | β-oxidation pathway enzymes nih.gov | p-Hydroxybenzoyl-CoA nih.gov |

| 3 | p-Hydroxybenzoyl-CoA | p-Hydroxybenzoyl-CoA reductase researchgate.net | Benzoyl-CoA nih.gov |

The obligately anaerobic, iron-reducing bacterium Geobacter metallireducens utilizes a different pathway for p-cresol degradation that mirrors the one found in denitrifying bacteria. asm.orgnih.gov This pathway begins with the hydroxylation of the methyl group of p-cresol. oup.comasm.org

The initial steps are catalyzed by a membrane-associated p-cresol methylhydroxylase (PCMH). asm.orgnih.gov This enzyme first hydroxylates p-cresol to form p-hydroxybenzyl alcohol, and then oxidizes this intermediate to p-hydroxybenzaldehyde. researchgate.netasm.org Subsequently, p-hydroxybenzaldehyde dehydrogenase catalyzes the oxidation to p-hydroxybenzoate. researchgate.netasm.org This is then activated to its coenzyme A thioester, p-hydroxybenzoyl-CoA, by p-hydroxybenzoate-CoA ligase. researchgate.netasm.org The final step in this peripheral pathway is the reductive dehydroxylation of p-hydroxybenzoyl-CoA to benzoyl-CoA, catalyzed by p-hydroxybenzoyl-CoA reductase. researchgate.netasm.org Genetic studies have confirmed that the absence of a functional PCMH protein completely inhibits p-cresol degradation in G. metallireducens. oup.com A gene cluster containing the putative structural genes for these enzymes, termed pcm genes, has been identified. asm.orgnih.gov

The anaerobic degradation of p-cresol is carried out by diverse microbial communities. Studies on different inocula have shown that granular sludge can exhibit higher degradation rates for p-cresol compared to suspended sludge. fao.org The anaerobic digestion of p-cresol leads to an increase in the abundance of bacteria from the genus Syntrophorhabdus and archaea that perform hydrogenotrophic and aceticlastic methanogenesis. fao.org The abundance of the bamA gene, a marker for anaerobic aromatic degradation, also increases, suggesting its key role in the process. fao.org In some methanogenic enrichment cultures, the majority of functional bacteria involved in phenolic compound degradation belong to the class Clostridia and the subcluster Ih of Desulfotomaculum. iwaponline.com

The enzyme systems central to these pathways are distinct. The fumarate addition pathway relies on p-hydroxybenzylsuccinate synthase as the key initiating enzyme. researchgate.net In contrast, the methyl hydroxylation pathway is initiated by p-cresol methylhydroxylase (PCMH), a flavocytochrome enzyme. asm.org In G. metallireducens, this enzyme is unusually located in the membrane fraction and has an αα′β₂ composition, which may be important for alternative electron transfer routes. asm.org The subsequent enzymes in this pathway include p-hydroxybenzaldehyde dehydrogenase, p-hydroxybenzoate-CoA ligase, and p-hydroxybenzoyl-CoA reductase, which collectively convert p-cresol to the central metabolite benzoyl-CoA. researchgate.net

Table 3: Key Enzymes in Anaerobic p-Cresol Degradation Pathways

| Pathway | Key Enzyme(s) | Organism Example | Function |

| Fumarate Addition | p-Hydroxybenzylsuccinate synthase researchgate.net | Desulfobacterium cetonicum | Catalyzes the addition of fumarate to the methyl group of p-cresol. asm.org |

| Methyl Hydroxylation | p-Cresol methylhydroxylase (PCMH) asm.org | Geobacter metallireducens | Hydroxylates p-cresol to p-hydroxybenzyl alcohol and oxidizes it to p-hydroxybenzaldehyde. researchgate.netasm.org |

| Methyl Hydroxylation | p-Hydroxybenzaldehyde dehydrogenase researchgate.net | Geobacter metallireducens | Oxidizes p-hydroxybenzaldehyde to p-hydroxybenzoate. asm.org |

| Both Pathways (Downstream) | p-Hydroxybenzoate-CoA ligase researchgate.net | Geobacter metallireducens | Activates p-hydroxybenzoate to p-hydroxybenzoyl-CoA. asm.org |

| Both Pathways (Downstream) | p-Hydroxybenzoyl-CoA reductase researchgate.net | G. metallireducens, D. cetonicum | Reductively dehydroxylates p-hydroxybenzoyl-CoA to benzoyl-CoA. nih.govasm.org |

Biological Impact and Mechanistic Studies of P Cresol and Its Metabolites Utilizing13c Labeling

Effects on Host Physiology and Cellular Functions

The metabolites of p-Cresol (B1678582), namely p-Cresol Sulfate (B86663) (pCS) and p-Cresol Glucuronide (pCG), exhibit distinct and contrasting effects on the integrity and permeability of the blood-brain barrier (BBB).

Research has demonstrated that pCS impairs the function of the BBB. nih.gov In vitro studies using human cerebromicrovascular endothelial cells (hCMEC/D3) revealed that exposure to pCS leads to a dose-dependent increase in paracellular permeability. tandfonline.combiorxiv.org This was evidenced by an enhanced passage of tracer molecules and a reduction in trans-endothelial electrical resistance (TEER). tandfonline.com These findings were corroborated in animal models, where both acute (under 6 hours) and chronic (28 days) exposure to pCS resulted in enhanced tracer extravasation into the brain tissue, indicating a compromised BBB. nih.gov The mechanism involves the disruption of barrier-regulating tight junction components. nih.gov

Conversely, pCG has been shown to promote BBB integrity. nih.govnih.gov In vivo studies in mice demonstrated that administration of pCG led to a significant reduction in BBB permeability, decreasing the entry of Evans blue dye into the brain parenchyma by approximately 50% within six hours of treatment. nih.gov Interestingly, while pCG showed limited direct effects on endothelial cells in vitro, it was found to prevent the permeabilizing effects of bacterial lipopolysaccharide (LPS). nih.govtandfonline.comresearchgate.net Further analysis suggests that pCG acts as an antagonist at the Toll-like receptor 4 (TLR4), the principal receptor for LPS, thereby protecting the BBB from inflammatory insults. nih.govnih.govtandfonline.com This highlights the biologically active nature of glucuronide conjugates, which are often considered mere metabolic waste products. nih.govtandfonline.com

| Compound | Effect on BBB Integrity | Key Findings (In Vitro / In Vivo) | Proposed Mechanism |

|---|---|---|---|

| p-Cresol Sulfate (pCS) | Impairs / Increases Permeability | Dose-dependently increased paracellular permeability and reduced TEER in hCMEC/D3 cells. Enhanced tracer extravasation in mice. nih.govtandfonline.com | Disruption of tight junction components via EGFR signaling. nih.gov |

| p-Cresol Glucuronide (pCG) | Promotes / Reduces Permeability | Reduced Evans blue extravasation in mice. nih.gov Prevented LPS-induced permeability in hCMEC/D3 cells. tandfonline.comresearchgate.net | Antagonism of the lipopolysaccharide receptor TLR4. nih.govnih.gov |

The detrimental effect of pCS on the BBB is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov Mechanistic studies have elucidated a specific intracellular cascade initiated by pCS binding to the EGFR. biorxiv.org

This activation leads to a sequential phosphorylation and activation of the intracellular signaling proteins annexin (B1180172) A1 and STAT3. nih.gov The activation of this pathway culminates in the mobilization of matrix metalloproteinases MMP-2 and MMP-9. nih.govtandfonline.com These enzymes are known to degrade components of the extracellular matrix and tight junctions, thereby disrupting the integrity of the BBB. tandfonline.com The specificity of this pathway was confirmed through pharmacological blockade and RNA interference approaches, where inhibiting EGFR prevented the pCS-induced damage to the BBB. nih.gov This link between a gut microbe-derived metabolite and cerebrovascular damage via EGFR signaling presents a novel mechanism for uremic toxin-associated pathology. nih.govbiorxiv.org

In the liver, p-Cresol demonstrates significant toxicity by inducing oxidative stress and depleting cellular antioxidant defenses. semanticscholar.orgdoaj.org Studies conducted in HepaRG cells, a human hepatic cell line, show that exposure to p-Cresol results in a concentration- and time-dependent increase in the formation of 2′-7′-dichlorofluorescein (DCF), a marker for oxidative stress. nih.gov

The toxic effects become significant at a concentration of 0.25 mM. nih.gov Concurrently, p-Cresol causes a significant decrease in the total cellular concentration of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov A significant depletion of GSH is observed at p-Cresol concentrations of 0.75 mM and higher. nih.gov Time-course experiments using 1 mM p-Cresol showed that both a significant increase in oxidative stress and depletion of GSH occur at or after 6 hours of exposure. nih.govresearchgate.net When compared to its primary metabolites, pCS and pCG, the parent compound p-Cresol is a more potent inducer of hepatic toxicity. semanticscholar.orgnih.gov

The oxidative stress and glutathione depletion induced by p-Cresol ultimately lead to cell death, specifically necrosis. semanticscholar.orgdoaj.org Cellular necrosis is characterized by the loss of plasma membrane integrity, which can be quantified by measuring the release of the cytoplasmic enzyme lactate (B86563) dehydrogenase (LDH) into the extracellular medium. researchgate.netmdpi.com

Exposure of HepaRG cells to p-Cresol resulted in a concentration-dependent increase in LDH release, with a significant effect observed at concentrations of 0.5 mM and above. nih.gov The half-maximal effective concentration (EC50) for LDH release after 24 hours of exposure was determined to be 0.85 ± 0.14 mM. nih.govnih.gov Time-dependent studies showed that a significant increase in LDH release occurs after 12 hours of exposure to 1 mM p-Cresol, suggesting that necrosis is a downstream event following the onset of oxidative stress and GSH depletion. nih.govresearchgate.net Furthermore, experiments where the glucuronidation of p-Cresol was inhibited resulted in increased p-Cresol accumulation and consistently led to further increases in LDH release, reinforcing the finding that p-Cresol itself is a potent hepatotoxicant. nih.gov

| Toxicity Marker | Parameter | Value (mM) | Significance |

|---|---|---|---|

| Oxidative Stress (DCF Formation) | Minimum Concentration for Significant Effect | 0.25 | Indicates induction of reactive oxygen species. |

| EC₅₀ | 0.64 ± 0.37 | ||

| Glutathione (GSH) Depletion | Minimum Concentration for Significant Effect | 0.75 | Represents depletion of cellular antioxidant capacity. |

| EC₅₀ | 1.00 ± 0.07 | ||

| Cellular Necrosis (LDH Release) | Minimum Concentration for Significant Effect | 0.50 | Indicates loss of plasma membrane integrity and cell death. |

| EC₅₀ | 0.85 ± 0.14 |

Hepatic Metabolism and Toxicity

Cytochrome P450 and UDP-Glucuronosyltransferase (UGT) Enzyme Interactions, including Inhibition of Glucuronidation

The metabolism of p-cresol is significantly influenced by the activity of phase II metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), while the role of Cytochrome P450 (CYP) enzymes is less direct. UGTs are the second greatest contributors to drug metabolism after the CYP450 system ebmconsult.com.

p-Cresol has been identified as a potent inhibitor of glucuronidation, a key detoxification pathway. nih.gov Studies using human liver microsomes have shown that p-cresol competitively inhibits the glucuronidation of mycophenolic acid (MPA), primarily mediated by the UGT1A9 enzyme, with a reported inhibition constant (Ki) of 5.2 µM. nih.govoup.com This interaction is of clinical significance as it can lead to increased plasma exposure to drugs like MPA, potentially causing toxicity. nih.govoup.com In fact, p-cresol was found to be the most potent inhibitor of MPA glucuronidation when compared to several other uremic toxins. nih.govoup.com

The formation of p-cresol's own major metabolite, p-cresol glucuronide, is primarily catalyzed by UGT1A6 in both the liver and kidneys, with a minor contribution from UGT1A9. mdpi.comresearchgate.net The inhibitory potential of p-cresol on UGT enzymes suggests a complex interplay where it can affect not only its own metabolism but also that of other compounds cleared via glucuronidation. oup.com

Research has also demonstrated that selectively inhibiting the glucuronidation of p-cresol in HepaRG cells, using inhibitors like l-borneol, amentoflavone, or diclofenac, leads to increased cellular toxicity, suggesting that p-cresol itself is a potent toxicant and that glucuronidation is a detoxification pathway. mdpi.com

Table 1: Interaction of p-Cresol with UGT Enzymes

| Enzyme | Role in p-Cresol Metabolism | Interaction with p-Cresol |

|---|---|---|

| UGT1A9 | Minor contributor to p-cresol glucuronide formation. researchgate.net | p-Cresol is a potent competitive inhibitor of UGT1A9-mediated glucuronidation of other substrates (e.g., mycophenolic acid). nih.govoup.com |

| UGT1A6 | Predominant enzyme responsible for p-cresol glucuronide formation in the liver and kidneys. researchgate.net | Subject to inhibition by various compounds, which can modulate p-cresol toxicity. mdpi.com |

| UGT2B7 | Involved in the metabolism of various drugs. ebmconsult.com | p-Cresol has been shown to be an inhibitor of UGT2B7 in vitro. oup.com |

Gut Endocrine System Modulation

p-Cresol, a microbial metabolite derived from tyrosine, has been shown to modulate the gut endocrine system, particularly affecting the expression of key gut hormones like Glucagon-Like Peptide-1 (GLP-1). nih.govfrontiersin.org GLP-1 is an incretin (B1656795) hormone crucial for glucose homeostasis, stimulating insulin (B600854) secretion in a glucose-dependent manner. researchgate.netoup.com

In vitro studies using the immortalized GLUTag cell line, a model for intestinal L-cells that produce GLP-1, have demonstrated that exposure to p-cresol inhibits the expression of the proglucagon gene (Gcg), which is the precursor to GLP-1. nih.govfrontiersin.orgresearchgate.net This inhibition was observed at concentrations of 100 µM and 1,000 µM. nih.govfrontiersin.org Consequently, a reduction in GLP-1 secretion was also observed in these cells. nih.govfrontiersin.orgresearchgate.net

In vivo studies in mice have corroborated these findings. Administration of p-cresol in drinking water for two weeks led to a significant reduction in the transcript levels of Gcg and other gut hormones in the colon. nih.govfrontiersin.orgnih.gov However, this did not translate to a change in either fasting or glucose-induced plasma GLP-1 levels in the mice. nih.govfrontiersin.orgnih.gov

Table 2: Effect of p-Cresol on GLP-1 Regulation

| Experimental Model | Finding | Reference |

|---|---|---|

| In vitro (GLUTag cells) | p-Cresol inhibited proglucagon (Gcg) gene expression at concentrations of 100-1,000 µM. | nih.govfrontiersin.org |

| In vitro (GLUTag cells) | p-Cresol reduced chemically induced GLP-1 secretion. | nih.govfrontiersin.orgresearchgate.net |

| In vivo (Mice) | p-Cresol administration for 2 weeks reduced colonic RNA expression of Gcg and other gut hormones. | nih.govfrontiersin.orgnih.gov |

| In vivo (Mice) | p-Cresol administration did not affect fasting or glucose-induced plasma GLP-1 levels. | nih.govfrontiersin.orgnih.gov |

In addition to its effects on gut hormone expression, p-cresol has been shown to influence gastrointestinal motility. Gut hormones such as GLP-1 and Peptide YY (PYY) are known to play a significant role in regulating intestinal transit. frontiersin.org

Studies in mice have demonstrated that supplementation with p-cresol leads to a faster small intestinal transit time compared to control groups. nih.govfrontiersin.orgnih.gov This effect is likely due to the observed reduction in the colonic expression of genes like Gcg and Pyy, which are known to inhibit small intestinal motility. frontiersin.org The acceleration of intestinal transit is an important factor as it can influence the composition of the gut microbiota and the production of microbial metabolites. frontiersin.org Interestingly, elevated urinary p-cresol levels in some human populations have been associated with chronic constipation, which points to a more complex, and possibly indirect, relationship between p-cresol and intestinal transit time in different contexts. researchgate.net

Immunological and Inflammatory Responses to p-Cresol and its Conjugates

p-Cresol and its conjugated metabolites, p-cresyl sulfate (PCS) and p-cresyl glucuronide (PCG), are known to elicit immunological and inflammatory responses. nih.gov These compounds can contribute to the chronic inflammation observed in various disease states, particularly in chronic kidney disease (CKD).

p-Cresol has been shown to decrease the response of endothelial cells to inflammatory cytokines. It can inhibit the cytokine-induced expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are crucial for leukocyte adhesion to the endothelium during an immune response. nih.gov This leads to a significant decrease in monocyte adhesion to cytokine-stimulated endothelial cells, potentially playing a role in the immune defects seen in uremic patients. nih.gov

Studies on macrophages have revealed that p-cresol can inhibit the production of Interleukin-12 (IL-12), a cytokine important for host defense, in a dose-dependent manner. tandfonline.comexlibrisgroup.com This inhibitory effect was not due to cytotoxicity, suggesting a direct modulation of macrophage function. tandfonline.comexlibrisgroup.com

The conjugated form, PCS, also plays a significant role in inflammation. In cultured proximal renal tubular cells, both PCS and indoxyl sulfate induce the expression of inflammation-associated genes, triggering similar immune and cellular inflammatory responses. nih.gov PCS has also been linked to neuroinflammation in animal models. mdpi.com However, in the context of primary biliary cholangitis, one study suggested that PCS might relieve inflammation by regulating Kupffer cells. researchgate.net

Renal Implications and Uremic Toxicity

p-Cresol and its conjugates, p-cresyl sulfate and p-cresyl glucuronide, are well-established uremic toxins that accumulate in the body as kidney function declines. nih.govfrontiersin.orgnih.gov This accumulation is a hallmark of chronic kidney disease (CKD) and contributes to the uremic syndrome. ecuro.ruresearchgate.net

The protein-bound nature of p-cresol and its metabolites makes them difficult to remove by conventional hemodialysis. biocrates.com In healthy individuals, the total concentration of p-cresol is low, around 6.8±3.4μmol/l, but in hemodialyzed patients, this can rise to 48±8.7μmol/l, and even higher in septic patients. ecuro.ru

The accumulation of these toxins is associated with the progression of CKD. biocrates.com They induce inflammatory reactions and enhance oxidative stress, which can lead to glomerular sclerosis and interstitial fibrosis, further aggravating the decline in renal function. nih.gov At the cellular level, PCS has been shown to cause damage to renal tubular cells through oxidative stress and can activate the epithelial-to-mesenchymal transition, a process leading to fibrosis. biocrates.com

The toxic effects of p-cresol are not limited to the kidneys. Its accumulation is linked to various comorbidities in CKD patients, including cardiovascular disease. biocrates.com

Disease Associations and Pathophysiological Roles

The accumulation of p-cresol and its metabolites has been associated with a range of diseases and pathophysiological processes, extending beyond their role as uremic toxins.

Chronic Kidney Disease (CKD): As detailed previously, p-cresol is a key uremic toxin that accumulates in CKD, contributing to the progression of renal damage and associated complications. nih.govfrontiersin.orgnih.govbiocrates.com

Cardiovascular Disease (CVD): High levels of p-cresol and its conjugates are linked to an increased risk of cardiovascular disease, a major cause of mortality in CKD patients. biocrates.comnih.gov Free serum p-cresol has been identified as a significant predictor of cardiovascular events in non-diabetic hemodialysis patients. researchgate.net The mechanisms involve the induction of oxidative stress, inflammation, and endothelial dysfunction. plos.orgbiocrates.com

Diabetes: p-Cresol and its metabolites are positively correlated with diabetes pathogenesis. nih.govfrontiersin.org p-Cresyl sulfate has been shown to promote insulin resistance. mdpi.com

Neurological and Behavioral Disorders: There is emerging evidence linking p-cresol to neurological conditions. nih.gov In animal models, p-cresyl sulfate has been shown to cause behavioral disorders and neurodegeneration, involving mechanisms of oxidative stress and neuroinflammation. mdpi.comnih.gov Elevated urinary p-cresol levels have also been observed in some children with autism spectrum disorder and have been correlated with the severity of the condition. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| p-Cresol-(methyl-13C) |

| p-Cresol |

| p-Cresyl sulfate (PCS) |

| p-Cresyl glucuronide (PCG) |

| Mycophenolic acid (MPA) |

| l-borneol |

| amentoflavone |

| diclofenac |

| Glucagon-Like Peptide-1 (GLP-1) |

| Peptide YY (PYY) |

| Interleukin-12 (IL-12) |

| Indoxyl sulfate |

| Tyrosine |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the use of the isotopically labeled compound p-Cresol-(methyl-13C) in the direct context of the research areas outlined in your request.

Extensive research connects the parent compound, p-cresol , and its metabolites to the pathophysiology of Chronic Kidney Disease (CKD), Autism Spectrum Disorder (ASD), Parkinson's Disease, and Type 2 Diabetes. Similarly, the methodology of using 13C-labeled tracers is well-established for elucidating metabolic pathways and identifying aberrant carbon flow in various disease states.

However, specific studies employing p-Cresol-(methyl-13C) to trace its biological impact and metabolic dysregulation in the specified diseases could not be identified. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on p-Cresol-(methyl-13C) is not possible at this time. To do so would require speculation beyond the scope of existing published research.

We can provide a detailed article on the role of p-cresol in these diseases and the general principles of 13C tracing , but we cannot fulfill the request to focus exclusively on the use of p-Cresol-(methyl-13C) within the specified disease frameworks due to the lack of available data.

Insights from <sup>13</sup>C-Tracing in Diseased States for Metabolic Dysregulation

Assessing Metabolic Interventions and Therapeutic Strategies using Labeled Tracers

The use of stable isotope-labeled compounds, such as p-Cresol-(methyl-13C), represents a sophisticated and precise methodology for evaluating the efficacy of various therapeutic and metabolic interventions aimed at reducing the systemic burden of p-cresol and its metabolites. By introducing a tracer with a known isotopic label, researchers can meticulously track the metabolic fate of p-cresol, distinguishing it from the endogenous pool and quantifying the impact of interventions on its production, absorption, and excretion. This approach provides invaluable insights into the mechanistic underpinnings of different therapeutic strategies.

Stable isotope tracing allows for a dynamic understanding of metabolic pathways, moving beyond simple concentration measurements to elucidate the rates of formation and clearance of metabolites. In the context of p-cresol, this is particularly crucial for assessing interventions that target the gut microbiota, the primary producers of this uremic toxin.

Therapeutic strategies to lower systemic p-cresol concentrations primarily focus on three areas: modulating the gut microbiota to reduce its production, using adsorbents to prevent its absorption from the gut, and enhancing its clearance from the bloodstream. The application of 13C-labeled p-cresol can provide quantitative data on the effectiveness of each of these approaches.

One of the foremost strategies to mitigate p-cresol levels is the administration of probiotics and prebiotics. Probiotics are live beneficial bacteria that can alter the composition and function of the gut microbiota, while prebiotics are substrates that selectively promote the growth of these beneficial bacteria. The intended effect is to shift the gut microbial balance away from proteolytic bacteria that produce p-cresol towards saccharolytic bacteria that produce beneficial short-chain fatty acids.

By administering p-Cresol-(methyl-13C) alongside a probiotic or prebiotic intervention, researchers can trace the influence of the altered gut microbiome on p-cresol metabolism. A reduction in the appearance of 13C-labeled p-cresol and its metabolites, such as 13C-p-cresyl sulfate and 13C-p-cresyl glucuronide, in the bloodstream and urine would provide direct evidence of the intervention's success in inhibiting p-cresol production.

The following table illustrates hypothetical data from a study assessing the impact of a synbiotic intervention (a combination of probiotics and prebiotics) on the metabolism of orally administered p-Cresol-(methyl-13C).

| Metabolite | Baseline (ng/mL) | Post-Intervention (ng/mL) | % Change |

|---|---|---|---|

| 13C-p-Cresol | 15.2 | 9.8 | -35.5% |

| 13C-p-Cresyl Sulfate | 1850.4 | 1156.5 | -37.5% |

| 13C-p-Cresyl Glucuronide | 210.7 | 145.3 | -31.0% |

Another significant therapeutic strategy involves the use of oral adsorbents, with AST-120 being a key example. AST-120 is an oral spherical carbon adsorbent that binds to organic compounds, including p-cresol, in the gastrointestinal tract, thereby preventing their absorption into the systemic circulation.

The use of p-Cresol-(methyl-13C) can precisely quantify the efficacy of such adsorbents. In a clinical setting, subjects could be administered the labeled p-cresol with and without the adsorbent. A significant reduction in the levels of 13C-labeled p-cresol and its metabolites in the plasma and a corresponding increase in their fecal excretion would demonstrate the binding capacity and clinical benefit of the adsorbent.

Below is a hypothetical data table from a study evaluating the effect of an oral adsorbent on the absorption and excretion of p-Cresol-(methyl-13C).

| Parameter | Control Group | Adsorbent Group | p-value |

|---|---|---|---|

| Plasma 13C-p-Cresyl Sulfate (AUC0-24h, ng*h/mL) | 45,678 | 18,271 | <0.001 |

| Urinary 13C-p-Cresol Metabolites (24h excretion, µg) | 1,250 | 480 | <0.001 |

| Fecal 13C-p-Cresol (24h excretion, µg) | 85 | 595 | <0.001 |

By providing detailed pharmacokinetic data, the use of labeled tracers like p-Cresol-(methyl-13C) offers a powerful tool to move beyond associative studies and establish a clear cause-and-effect relationship between a therapeutic intervention and its impact on p-cresol metabolism. This level of precision is essential for the development and optimization of targeted therapies for conditions associated with high levels of uremic toxins.

Environmental and Industrial Research Applications of P Cresol Methyl 13c

Environmental Fate and Bioremediation Studies of p-Cresol-(methyl-13C)

The use of p-Cresol-(methyl-13C) has been instrumental in elucidating the environmental behavior of p-cresol (B1678582), a compound of concern due to its presence in industrial effluents and its potential toxicity.

Biodegradation in Soil and Water Ecosystems under Varied Conditions (Aerobic vs. Anaerobic)

Studies on the biodegradation of p-cresol have demonstrated its susceptibility to microbial breakdown under both aerobic and anaerobic conditions. While specific studies detailing the degradation rates of p-Cresol-(methyl-13C) under these varied conditions are not extensively documented in publicly available research, the general principles of p-cresol biodegradation provide a framework for understanding the fate of its isotopically labeled counterpart.

Under aerobic conditions, microorganisms typically hydroxylate the methyl group of p-cresol, initiating a degradation pathway that leads to the formation of protocatechuate, which is then further metabolized through the β-ketoadipate pathway. In anaerobic environments, the degradation pathways are more diverse. For instance, some anaerobic bacteria can carboxylate p-cresol to form 4-hydroxybenzoate, while others can activate the methyl group through the addition of fumarate (B1241708), leading to the formation of 4-hydroxybenzylsuccinate. The use of p-Cresol-(methyl-13C) in future research would allow for precise tracking of the carbon atom from the methyl group, confirming its incorporation into these various metabolic intermediates and ultimately into microbial biomass or carbon dioxide.

Persistence and Accumulation in Environmental Matrices

The persistence of p-cresol in the environment is generally considered to be low due to its susceptibility to microbial degradation. However, its longevity can be influenced by environmental factors such as oxygen availability, temperature, pH, and the presence of other pollutants. While cresols can be found in soil and water, they are typically detected at low concentrations in the low µg/L range in surface and groundwater, though higher levels can be found near sources of contamination like hazardous waste sites. nih.gov In soil, cresols are expected to degrade rapidly under most conditions but may persist longer in anaerobic environments or when microbial activity is limited. nih.gov

The application of p-Cresol-(methyl-13C) in controlled laboratory or field studies would enable researchers to accurately quantify its persistence and potential for accumulation in various environmental compartments, including soil, sediment, and water, by tracing the stable isotope label over time.

Tracing Microbial Transformation and Degradation in Contaminated Sites using ¹³C-Labeled p-Cresol

Stable Isotope Probing (SIP) is a powerful technique that utilizes substrates enriched with a stable isotope, such as ¹³C, to identify the microorganisms actively involved in the degradation of a specific compound in a complex environmental sample. By introducing p-Cresol-(methyl-13C) to a contaminated soil or water sample, the ¹³C label is incorporated into the biomass (DNA, RNA, proteins, and lipids) of the microorganisms that are actively metabolizing the compound.

This allows for the separation and identification of the ¹³C-enriched biomolecules, thereby revealing the key microbial players in the p-cresol degradation process. While specific studies employing SIP with p-Cresol-(methyl-13C) are not widely reported, the methodology provides a clear path for future research to identify the specific microbial communities responsible for its bioremediation in various contaminated environments.

Inhibition of p-Cresol Microbial Degradation in Co-Contaminated Environments

A significant finding in the study of co-contaminated environments has been the inhibition of p-cresol degradation by the presence of other pollutants. In a notable study investigating the anaerobic degradation of 2,4,6-trinitrotoluene (B92697) (TNT), p-cresol was detected as a metabolite. nih.govresearchgate.net To determine the origin of the p-cresol, the researchers utilized ¹³C-labeled TNT. The results conclusively demonstrated that p-cresol was not a degradation product of TNT. Instead, the study revealed that the presence of TNT and its amino-derivatives inhibited the microbial degradation of p-cresol, leading to its accumulation in the anaerobic bioslurry. nih.govresearchgate.net This research highlights the importance of considering the complex interactions between co-contaminants when assessing the environmental fate and bioremediation potential of pollutants like p-cresol.

Industrial and Food Science Applications of p-Cresol-(methyl-13C)

Beyond its environmental significance, p-cresol is also relevant in the context of food science, where it can act as both a flavor compound and a potential contaminant.

p-Cresol as a Flavor Compound and Potential Chemical Contaminant in Food Products (e.g., Cheese)

p-Cresol has been identified as a compound that can contribute to the flavor profile of various cheeses. tandfonline.comnih.gov It is formed from the microbial metabolism of the amino acid tyrosine during the cheese ripening process. tandfonline.com However, p-cresol is also recognized as a potential chemical contaminant in food. tandfonline.comnih.gov

A study analyzing p-cresol levels in different types of cheese found a wide range of concentrations. tandfonline.comnih.gov The concentration of p-cresol can be influenced by the cheese processing methods, with higher levels found in smoked cheeses and those exposed to charcoal combustion during preparation. tandfonline.comnih.gov This suggests that in addition to its formation through microbial activity, p-cresol can also be introduced as a contaminant from external sources. tandfonline.comnih.gov

The use of p-Cresol-(methyl-13C) as a tracer in cheese ripening studies could provide valuable insights into the microbial pathways leading to its formation. By adding ¹³C-labeled tyrosine to the cheese matrix, researchers could track the conversion to p-Cresol-(methyl-13C) and identify the specific microorganisms responsible for this transformation.

p-Cresol Concentration in Various Cheeses

| Cheese Type | p-Cresol Concentration (μg/kg) |

| Cheddar | < Limit of Quantification |

| Parmesan | 8 ± 0.7 |

| Gorgonzola | 103 ± 14 |

| Smoked Provolone | 365 ± 28 |

| Barbecue Cheese | 1001 ± 187 |

This table is based on data from a study on p-cresol in cheese and is intended for illustrative purposes. tandfonline.comnih.gov

Investigation of Off-Flavor Production in Fermented Foods and Beverages

p-Cresol is recognized as a significant off-flavor compound in a variety of fermented foods and beverages, contributing undesirable aromas often described as "phenolic," "medicinal," "barnyard," or "smoky". Its presence can significantly detract from the sensory quality of products such as wine, beer, and certain fermented foods. The formation of p-cresol in these products is primarily a result of microbial metabolism. Certain species of yeast, particularly those of the Brettanomyces (also known as Dekkera) genus, and some bacteria are known to produce p-cresol from precursor compounds naturally present in the raw materials.

The primary precursor for microbial p-cresol production is p-coumaric acid, which is a hydroxycinnamic acid found in plant cell walls, and therefore present in fruit juices and grains. The metabolic pathway involves the enzymatic decarboxylation of p-coumaric acid to 4-vinylphenol, followed by the reduction of the vinyl group to an ethyl group, yielding 4-ethylphenol (B45693). While 4-ethylphenol is a major off-flavor compound itself, some microbial pathways can lead to the formation of p-cresol. Additionally, microbial metabolism of the amino acid tyrosine can also serve as a pathway for p-cresol production in some fermented products.

The use of isotopically labeled compounds such as p-Cresol-(methyl-13C) is a powerful tool for elucidating the precise metabolic pathways and kinetics of off-flavor formation. By introducing a known amount of 13C-labeled p-cresol into a fermentation system, researchers can trace its origin and fate. This stable isotope tracer can help to differentiate between p-cresol formed de novo by microorganisms from precursors like tyrosine, and the transformation of existing phenolic compounds.

Table 1: Microbial Production of p-Cresol in Fermented Products

| Fermented Product | Precursor(s) | Key Microorganisms | Resulting Off-Flavor Descriptors |

| Wine | p-Coumaric acid, Tyrosine | Brettanomyces/Dekkera spp., Lactic acid bacteria | "Barnyard", "horsey", "medicinal" |

| Beer | p-Coumaric acid, Tyrosine | Wild yeasts (Brettanomyces), certain bacterial strains | "Smoky", "phenolic", "clove-like" (in excess) |

| Fermented Meats | Tyrosine | Clostridium spp., Enterobacteriaceae | "Fecal", "phenolic" |

| Baijiu | Tyrosine | Clostridium spp., Dorea, Sporanaerobacter | "Muddy", "burnt leather", "animalic" researchgate.net |

Synthesis of Derivatives and Antioxidants (e.g., Butylated Hydroxytoluene (BHT)) using 13C-Labeled Precursors for Mechanistic Understanding

Butylated hydroxytoluene (BHT) is a widely used synthetic antioxidant in the food, cosmetic, and industrial sectors. It is synthesized by the alkylation of p-cresol with isobutylene (B52900). The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or a solid acid catalyst. The two tert-butyl groups are introduced onto the aromatic ring at the positions ortho to the hydroxyl group, which sterically hinders the hydroxyl group and enhances its antioxidant properties.

p-Cresol + 2 Isobutylene → Butylated Hydroxytoluene (BHT)

While the industrial synthesis of BHT is well-established, a detailed understanding of the reaction mechanism is crucial for process optimization, catalyst development, and minimizing by-product formation. The use of p-Cresol-(methyl-13C) as a starting material provides a powerful method for investigating the reaction mechanism. By tracking the 13C-labeled methyl group using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can gain insights into the stability of the methyl group under the reaction conditions and verify that it remains intact throughout the synthesis. This is important to confirm that the reaction proceeds via electrophilic aromatic substitution without unexpected rearrangements or side reactions involving the methyl group of the cresol.

Table 2: Key Parameters in the Synthesis of BHT from p-Cresol

| Parameter | Typical Conditions/Reagents | Role in the Reaction |

| Reactants | p-Cresol, Isobutylene | Primary building blocks for BHT |

| Catalyst | Sulfuric acid, Solid acids (e.g., ion-exchange resins) | Promotes the electrophilic attack of isobutylene on the p-cresol ring |

| Solvent | Often solvent-free or a non-polar solvent | Provides the reaction medium |

| Temperature | 60-100 °C | Influences reaction rate and selectivity |

| Pressure | Atmospheric or slightly elevated | Maintains isobutylene in the liquid phase or enhances its solubility |

Mechanistic Studies of Chemical Synthesis and Catalysis of p-Cresol Derivatives

p-Cresol is a versatile chemical intermediate used in the synthesis of a wide range of derivatives with applications in various industries. Understanding the mechanisms of these syntheses and the role of catalysts is fundamental to improving efficiency and developing new chemical entities. p-Cresol-(methyl-13C) serves as an invaluable tool in these mechanistic studies. The 13C label in the methyl group allows for the precise tracking of this functional group through complex reaction sequences.

For example, in the oxidation of p-cresol, the methyl group can be a site of reaction. By using p-Cresol-(methyl-13C), the fate of the methyl group can be followed, helping to distinguish between reaction pathways that involve oxidation of the methyl group versus reactions occurring at the aromatic ring or the hydroxyl group.

In catalytic studies, the labeled compound can be used to probe the interaction of the p-cresol molecule with the catalyst surface. Changes in the NMR chemical shift of the 13C-labeled methyl group upon adsorption onto a catalyst can provide information about the nature of the active sites and the binding mode of the reactant. Furthermore, in reactions where the methyl group might be involved in rearrangements or transfer, the isotopic label allows for an unambiguous determination of the reaction pathway.

A study on the hepatotoxicity of 4-methylphenol (p-cresol) utilized deuterium-labeled 4-methylphenol to investigate the mechanism of its toxic effects. The study found that the deuterium-labeled compound was less toxic, suggesting that the biotransformation of the methyl group is a key step in the mechanism of toxicity. While this study used deuterium (B1214612) labeling, a similar approach with 13C labeling could be employed in synthetic and catalytic studies to elucidate reaction mechanisms.

Table 3: Examples of Reactions of p-Cresol Investigated with Isotopic Labeling

| Reaction Type | Investigated Aspect | Potential Information from 13C Labeling |